Home > Products > Screening Compounds P73152 > (S)-N-Desethyloxybutynin
(S)-N-Desethyloxybutynin - 181646-98-0

(S)-N-Desethyloxybutynin

Catalog Number: EVT-446966
CAS Number: 181646-98-0
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

(S)-N-Desethyloxybutynin falls under the category of antimuscarinic agents. It is classified as a tertiary amine and is structurally related to oxybutynin, which is an anticholinergic drug. The compound is recognized for its role in modulating neurotransmitter activity in the bladder.

Synthesis Analysis

The synthesis of (S)-N-desethyloxybutynin can be achieved through various methods that typically involve the resolution of racemic mixtures or asymmetric synthesis techniques.

  1. Resolution of Racemic Oxybutynin: One common approach involves treating racemic oxybutynin with L-tyrosine methyl ester to yield (S)-oxybutynin with an enantiomeric excess of up to 98% .
  2. Enzymatic Resolution: Enzymatic methods have been explored for resolving racemic cyanohydrins related to oxybutynin, providing an efficient route to obtain (S)-N-desethyloxybutynin .
  3. Multi-step Synthesis: A more complex synthetic pathway may involve multiple steps including acylation, reduction, and deprotection processes that ultimately yield (S)-N-desethyloxybutynin with high enantiomeric purity .

These synthetic routes highlight the importance of chiral catalysts and reagents in achieving the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of (S)-N-desethyloxybutynin can be described by its chemical formula C18H25NO2C_{18}H_{25}NO_2. The compound features a cyclohexyl group, an ether linkage, and a butynyl side chain.

  • Molecular Geometry: The presence of stereocenters in the molecule contributes to its three-dimensional conformation, which is crucial for its biological activity.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to elucidate structural characteristics and confirm the stereochemistry of (S)-N-desethyloxybutynin .
Chemical Reactions Analysis

(S)-N-desethyloxybutynin participates in various chemical reactions typical for tertiary amines:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield hydroxylated derivatives.
  2. Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  3. Quaternization: The nitrogen atom can also be quaternized using alkyl halides, leading to charged derivatives that may exhibit different pharmacological properties.

These reactions are significant for modifying the compound's properties for research and therapeutic applications.

Mechanism of Action

The mechanism of action for (S)-N-desethyloxybutynin involves antagonism at muscarinic acetylcholine receptors in the bladder. By blocking these receptors:

  • Reduced Bladder Contraction: The compound decreases involuntary contractions of the bladder muscle, thus alleviating symptoms associated with overactive bladder.
  • Pharmacokinetics: Studies have indicated that (S)-N-desethyloxybutynin has distinct pharmacokinetic profiles compared to its racemic counterpart, influencing its efficacy and safety profile .
Physical and Chemical Properties Analysis

(S)-N-desethyloxybutynin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 287.4 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary but typically falls within a range indicative of similar compounds in its class.

These properties are essential for understanding its behavior in biological systems and formulation development.

Applications

(S)-N-desethyloxybutynin has several scientific applications:

  1. Pharmacological Research: It serves as a valuable tool for studying antimuscarinic activity and exploring new therapeutic strategies for urinary disorders.
  2. Analytical Chemistry: The compound is often analyzed in pharmacokinetic studies to understand its metabolism and excretion pathways when administered alongside oxybutynin .
  3. Drug Development: Insights gained from studying (S)-N-desethyloxybutynin contribute to the development of new formulations aimed at minimizing side effects associated with racemic oxybutynin.
Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Configuration

(S)-N-Desethyloxybutynin hydrochloride is a pharmacologically significant metabolite of the antimuscarinic agent oxybutynin. Its definitive molecular formula is C₂₀H₂₈ClNO₃, corresponding to a molecular weight of 365.89 g/mol [2] [6] [10]. The compound features a chiral center at the α-carbon of the benzeneacetic acid moiety, adopting an S-configuration. This stereochemical assignment critically differentiates it from its R-enantiomer in both receptor interactions and metabolic pathways [2] [6]. The structural framework comprises:

  • A cyclohexyl group linked to the chiral carbon
  • A hydroxyl group (-OH) attached to the chiral center
  • An ester linkage connecting to a 4-(ethylamino)-2-butynyl chain
  • A tertiary amine protonated as hydrochloride [6] [10].

Table 1: Atomic Composition of (S)-N-Desethyloxybutynin Hydrochloride

ElementCarbonHydrogenChlorineNitrogenOxygen
Count2028113

Crystallographic Analysis via Microcrystal Electron Diffraction (MicroED)

The crystal structure of (S)-N-desethyloxybutynin hydrochloride was resolved using Microcrystal Electron Diffraction (MicroED), overcoming historical limitations of X-ray crystallography. Traditional powder X-ray diffraction (PXRD) analyses suffered from radiation-induced artifacts, including C≡C bond photoreduction and omission of the ester oxygen atom [4] [9]. MicroED data collection employed:

  • Cryogenic TEM (200 kV) with ultra-low electron dose (0.01 e⁻/Ų/s)
  • Continuous rotation at 2°/second over 130° tilt range
  • Sub-ångström resolution (0.87 Å) enabling hydrogen atom visualization [4] [9].

The analysis confirmed a monoclinic crystal system (space group C2/c) with unit cell parameters:

  • a = 38.85 Å, b = 7.92 Å, c = 14.43 Å
  • α = 90°, β = 110.56°, γ = 90°
  • Cell volume: 4,212 ų [4] [9].

Refinement converged at an R₁ factor of 18.42%, validating the model against electron density maps. This technique unambiguously positioned all non-hydrogen atoms and confirmed the integrity of the triple bond and ester linkage—defects previously observed in PXRD models [4] [9].

Comparative Structural Analysis with (R)-Enantiomer and Parent Compound Oxybutynin

Stereochemical Divergence

The S and R enantiomers of N-desethyloxybutynin exhibit mirror-image configurations at the chiral carbon. Crystallographic data reveals their identical bond lengths and angles but divergent spatial orientations of pharmacophores. This enantiomeric pair crystallizes in a racemate-like packing but demonstrates distinct bioactivity profiles [4] [9].

Pharmacokinetic Contrasts

  • Plasma Ratios: Following transdermal oxybutynin administration, the S-enantiomer shows higher systemic exposure (AUC: S > R) [3].
  • Metabolite Generation: Oral dosing produces higher N-desethyloxybutynin concentrations, with S-DEO/R-DEO AUC ratio = 0.36 (indicating preferential R-enantiomer metabolism) [3].
  • Receptor Binding: While equipotent in detrusor muscle antagonism (pIC₅₀ ~7.6–7.8), the S-metabolite displays lower affinity for salivary gland receptors, explaining reduced xerotoxicity versus the R-counterpart [7].

Parent-Metabolite Relationship

Structurally, (S)-N-desethyloxybutynin differs from oxybutynin by demethylation of the diethylamino group, converting −N(CH₂CH₃)₂ to −NHCH₂CH₃. This modification:

  • Reduces log P (increasing hydrophilicity)
  • Alters hydrogen-bonding capacity via the secondary amine
  • Preserves the chiral core and ester moiety critical for receptor engagement [5] [7].

Hydrogen Bonding Networks and Crystal Packing Behavior

Chloride-Mediated Stabilization

The crystal lattice of (S)-N-desethyloxybutynin hydrochloride is stabilized by an intricate anion-directed hydrogen-bonding network. Chloride ions act as multipoint acceptors, forming:

  • N⁺–H⋯Cl⁻ bonds (3.05 Å) with protonated amines
  • O–H⋯Cl⁻ bonds (3.09 Å) with hydroxyl groups
  • C–H⋯Cl⁻ interactions (3.59 Å) from aliphatic chains [4] [9].

Table 2: Hydrogen Bonding Parameters in the Crystal Lattice

Donor GroupAcceptorBond Length (Å)Angle (°)Role in Packing
N⁺–HCl⁻3.05156c-axis elongation
O–H (hydroxyl)Cl⁻3.09142a-axis stacking
C₉–H (aliphatic)Cl⁻3.59122b-axis cohesion

Lamellar Organization

Molecules arrange in alternating layers of R and S enantiomers along the crystallographic a-axis. Each layer comprises four molecules linked via chloride bridges, generating a sheet-like architecture. The hydroxyl groups form additional intra-layer O–H⋯O═C hydrogen bonds (2.87 Å), reinforcing planar alignment of aromatic and cyclohexyl rings [4] [9]. This dense, chloride-centered network enhances lattice energy, correlating with the compound’s high crystallinity and stability under ambient conditions—properties critical for pharmaceutical processing [4] [9].

Properties

CAS Number

181646-98-0

Product Name

(S)-N-Desethyloxybutynin

IUPAC Name

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1

InChI Key

SNIBJKHIKIIGPR-HXUWFJFHSA-N

SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Synonyms

(S)-DESETHYL OXYBUTYNIN HCL

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Isomeric SMILES

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.